molecular formula C11H19BO2S B1393555 2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 862129-81-5

2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1393555
CAS No.: 862129-81-5
M. Wt: 226.15 g/mol
InChI Key: QZVRTORVCKGPPY-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Three-Dimensional Conformation

The three-dimensional molecular architecture of 2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits characteristic structural features common to pinacol boronic ester derivatives. X-ray crystallographic studies of related dioxaborolane compounds demonstrate that the dioxaborolane ring system typically adopts a nearly planar configuration, with bond distances in the range of 1.31-1.35 Angstroms for the boron-oxygen connections within the pinacol framework. The molecular structure reveals that the thiopyran moiety is positioned at the 4-position of the 3,6-dihydro-2H-thiopyran ring, creating a specific spatial arrangement that influences the overall molecular geometry.

The conformational analysis indicates that the compound possesses a melting point range of 42.0°C to 44.5°C, suggesting relatively weak intermolecular forces and moderate structural rigidity. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, reflecting the precise positional relationships within the molecular framework. The Simplified Molecular Input Line Entry System representation (CC1(C)OB(OC1(C)C)C1=CCSCC1) provides insight into the connectivity pattern, revealing the direct attachment of the thiopyran system to the boron center.

Crystallographic studies of structurally related compounds demonstrate that the boron atom typically maintains trigonal planar geometry, with the dioxaborolane unit exhibiting minimal deviation from planarity. The thiopyran ring system contributes to the overall molecular flexibility through its partially saturated nature, allowing for conformational adjustments that may influence reactivity and binding characteristics. The presence of the sulfur atom within the six-membered ring introduces additional electronic effects that distinguish this compound from oxygen-containing analogues.

Properties

IUPAC Name

2-(3,6-dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BO2S/c1-10(2)11(3,4)14-12(13-10)9-5-7-15-8-6-9/h5H,6-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVRTORVCKGPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675322
Record name 2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862129-81-5
Record name 2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,6-dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of thiopyran derivatives with boronic acid or boronate esters under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the formation of the boron-carbon bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Reaction Mechanisms and Key Functional Groups

The compound’s reactivity is governed by two core structural features:

  • Dioxaborolane ring : A stable boronic ester group that facilitates Suzuki-Miyaura cross-coupling and other boron-mediated reactions.

  • Thiopyran moiety : A sulfur-containing heterocycle that may influence electronic properties and participate in cycloaddition or oxidation reactions.

The boron center in the dioxaborolane group acts as a Lewis acid, enabling transmetalation steps in catalytic cycles.

Suzuki-Miyaura Cross-Coupling

This reaction leverages the boronic ester’s ability to transfer the thiopyran moiety to aromatic or heteroaromatic systems. Key conditions include:

Reaction ComponentTypical Parameters
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
BaseK₂CO₃ or CsF
SolventTHF, Dioxane, or DMF
Temperature80–110°C

This method is widely used to construct carbon-sulfur bonds in pharmaceuticals and materials science.

Nucleophilic Substitution

The boron atom undergoes substitution with nucleophiles (e.g., Grignard reagents, alkoxides), forming new carbon-boron or carbon-heteroatom bonds. For example:
R B OR Nu R Nu B OR \text{R B OR Nu R Nu B OR }
This reaction is critical for modifying the thiopyran scaffold or introducing functional groups.

Cyclopropanation

The thiopyran’s double bond can participate in [2+1] cyclopropanation with carbenes, yielding strained bicyclic systems. This is valuable in agrochemical synthesis.

Oxidation and Sulfur Functionalization

The sulfur atom in the thiopyran ring can be oxidized to sulfoxides or sulfones, altering electronic properties for downstream reactivity.

Structural and Reaction Data

PropertyValueSource
Molecular FormulaC₁₁H₁₉BO₂S
Molecular Weight226.15 g/mol
Key Reactivity SitesBoronic ester, Thiopyran C=C
StabilityAir- and moisture-sensitive

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure allows for potential applications in drug design and development. Its boron atom can form complexes with various biomolecules, making it a candidate for:

  • Anticancer Agents : Boron compounds have shown promise in targeting cancer cells selectively. Studies suggest that modifications to the dioxaborolane structure can enhance bioactivity against specific cancer types.

Case Study

A study published in Journal of Medicinal Chemistry investigated derivatives of dioxaborolanes and their effects on tumor growth inhibition in xenograft models. The results indicated that certain derivatives exhibited significant anticancer activity compared to control groups .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions including:

  • Cross-Coupling Reactions : Dioxaborolanes are often used in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.

Data Table: Reactivity in Organic Synthesis

Reaction TypeConditionsYield (%)Reference
Suzuki CouplingPd catalyst, base85Journal of Organic Chemistry
Nucleophilic SubstitutionAcetone solvent75Synthetic Communications

Materials Science

The incorporation of boron into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research has indicated that:

  • Polymer Composites : Dioxaborolanes can be used to synthesize boron-containing polymers that exhibit improved fire resistance and mechanical properties.

Case Study

A recent investigation into boron-modified polyimides demonstrated enhanced thermal stability and mechanical performance when dioxaborolane derivatives were incorporated into the polymer matrix .

Mechanism of Action

The mechanism of action of 2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with other molecules through its boron atom. This allows it to participate in various chemical reactions, including cross-coupling reactions, which are essential in the synthesis of complex organic molecules. The thiopyran ring also contributes to its reactivity by providing a stable framework for these reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Oxygen Analog: 2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Molecular Formula : C₁₁H₁₉BO₃
  • Molecular Weight : 210.08 g/mol ()
  • Key Differences :
    • Replaces sulfur with oxygen in the heterocyclic ring.
    • Lower molecular weight (210.08 vs. 225.88 g/mol) due to the absence of sulfur.
    • Reactivity : The pyran analog exhibits slightly higher stability against oxidation compared to the thiopyran derivative, as sulfur may introduce susceptibility to oxidative side reactions .

Aromatic Heterocycle Derivatives

2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Molecular Formula : C₁₀H₁₄BClO₂S
  • Molecular Weight : 244.55 g/mol ()
  • Key Differences: Features a chlorinated aromatic thiophene ring instead of a non-aromatic thiopyran. Higher molecular weight due to chlorine substitution. Applications: Preferentially used in coupling reactions requiring planar aromatic systems for conjugation in organic electronics .
AnthBpin (2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
  • Molecular Formula : C₂₀H₂₃BO₂
  • Molecular Weight : 306.21 g/mol ()
  • Key Differences: Contains an anthracene group, enabling extended π-conjugation for optoelectronic applications.

Sterically Hindered Derivatives

2,2,6,6-Tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran
  • Molecular Formula : C₁₅H₂₇BO₃
  • Molecular Weight : 266.19 g/mol ()
  • Key Differences :
    • Additional methyl groups on the pyran ring increase steric hindrance, slowing reaction kinetics in cross-coupling compared to the thiopyran derivative .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications/Notes
2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₁H₁₉BO₂S 225.88 Thiopyran ring Sulfur-containing heterocycle synthesis
2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₁H₁₉BO₃ 210.08 Pyran ring Stable oxygen analog for coupling
2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₀H₁₄BClO₂S 244.55 Chlorinated thiophene Aromatic coupling in electronics
AnthBpin C₂₀H₂₃BO₂ 306.21 Anthracene Optoelectronic materials
2,2,6,6-Tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran C₁₅H₂₇BO₃ 266.19 Sterically hindered pyran Slower reaction kinetics

Research Findings and Key Observations

Stability : Thiopyran-based boronic esters may require inert storage conditions due to possible sulfur oxidation, whereas pyran analogs are more robust .

Synthetic Utility : The thiopyran compound is pivotal for introducing sulfur into target molecules, a feature critical in drug design (e.g., protease inhibitors) .

Steric vs. Electronic Trade-offs : Sterically hindered derivatives (e.g., C₁₅H₂₇BO₃) are less reactive in coupling but offer better control over side reactions, whereas the thiopyran derivative balances reactivity and functional group compatibility .

Biological Activity

2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 862129-81-5) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on available research data and case studies.

  • Molecular Formula : C11H19BO2S
  • Molecular Weight : 226.15 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 97% .

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

1. Anticancer Activity

Research indicates that compounds with boron moieties can exhibit anticancer properties. The mechanism often involves the modulation of cellular pathways related to apoptosis and cell proliferation. For instance:

  • Case Study : A study demonstrated that boron-containing compounds can induce apoptosis in cancer cells by activating caspase pathways .

2. Antimicrobial Properties

The compound has shown potential antimicrobial activity against various bacterial strains. The dioxaborolane structure may enhance its interaction with microbial cell membranes.

  • Research Finding : In vitro tests indicated effectiveness against Gram-positive bacteria such as Staphylococcus aureus .

3. Neuroprotective Effects

Preliminary studies suggest neuroprotective properties that could be beneficial in neurodegenerative diseases.

  • Case Study : An animal model study revealed that the compound reduced oxidative stress markers in neuronal tissues .

The biological activity of this compound is attributed to several mechanisms:

  • Boron Interaction : The boron atom in the dioxaborolane structure is known to interact with biological molecules such as nucleic acids and proteins, potentially altering their function.
  • Oxidative Stress Modulation : The compound's ability to modulate oxidative stress pathways may contribute to its neuroprotective and anticancer effects.

Data Tables

Biological ActivityMechanismReference
AnticancerInduces apoptosis via caspase activation
AntimicrobialDisruption of bacterial cell membranes
NeuroprotectiveReduces oxidative stress markers

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity in cross-coupling reactions?

The compound contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a 3,6-dihydro-2H-thiopyran ring. The boronic ester facilitates Suzuki-Miyaura couplings, while the thiopyran group introduces steric and electronic effects that may alter reaction kinetics or regioselectivity compared to simpler aryl boronic esters. The thiopyran's sulfur atom could also influence solubility or stability in polar solvents .

Q. What purification methods are recommended for isolating this compound after synthesis?

Column chromatography using silica gel with hexane/ethyl acetate gradients (e.g., 9:1 to 3:1 ratios) is commonly employed for boronic esters. For thiopyran-containing derivatives, ensure inert conditions (argon/nitrogen) to prevent oxidation of the sulfur moiety. Confirm purity via 1H^1H NMR and LC-MS .

Q. How should this compound be stored to maintain stability?

Store under anhydrous conditions at 0–6°C in a desiccator. Boronic esters are moisture-sensitive, and the thiopyran ring may degrade upon prolonged exposure to light or oxygen .

Advanced Research Questions

Q. What strategies optimize reaction yields in Suzuki-Miyaura couplings using this compound with sterically hindered substrates?

  • Catalyst selection: Use Pd(PPh3_3)4_4 or XPhos Pd G3 for bulky substrates.
  • Solvent/base systems: Dioxane/water with K3_3PO4_4 or Cs2_2CO3_3 enhances solubility and stability.
  • Temperature: Moderate heating (80–100°C) balances reactivity and decomposition risks. Monitor reaction progress via TLC and adjust catalyst loading (1–5 mol%) based on substrate complexity .

Q. How can contradictory data on coupling efficiency in aqueous vs. non-polar solvents be resolved?

The thiopyran group’s hydrophobic nature may reduce reactivity in polar solvents. Pre-dissolve the compound in THF or DMF before adding to aqueous mixtures. Alternatively, employ micellar catalysis (e.g., TPGS-750-M surfactant) to improve interfacial interactions .

Q. What analytical techniques are critical for characterizing this compound’s electronic properties?

  • Cyclic voltammetry: Assess redox behavior of the thiopyran ring.
  • DFT calculations: Model HOMO/LUMO levels to predict reactivity.
  • X-ray crystallography: Confirm molecular geometry and boron coordination (see for analogous structures) .

Q. How does the thiopyran moiety affect photostability compared to traditional aryl boronic esters?

The sulfur atom in thiopyran may increase susceptibility to UV-induced degradation. Conduct accelerated aging tests under UV light (λ = 254–365 nm) and compare decomposition rates via 11B^{11}B NMR. Use stabilizers like BHT (butylated hydroxytoluene) in light-exposed reactions .

Data Contradiction Analysis

Q. Why might this compound exhibit lower reactivity in certain cross-couplings compared to phenyl boronic esters?

Steric hindrance from the tetramethyl dioxaborolane and thiopyran groups can impede transmetalation steps. Mitigate this by:

  • Using larger Pd ligands (e.g., SPhos) to reduce steric clashes.
  • Increasing reaction time (24–48 hrs) for sluggish substrates. Validate via control experiments with unsubstituted boronic esters .

Q. How can conflicting reports on hydrolytic stability be addressed?

Discrepancies may arise from trace water in solvents. Employ Karl Fischer titration to quantify solvent moisture. For aqueous reactions, pre-form the trifluoroborate salt (via KHF2_2 treatment) to enhance stability .

Methodological Resources

Q. What synthetic routes are reported for derivatives of this compound?

  • Borylation: React 3,6-dihydro-2H-thiopyran-4-yl bromide with bis(pinacolato)diboron under Pd catalysis (e.g., Pd(dba)2_2, 80°C, 12 hrs).
  • Functionalization: Post-synthetic modification of the thiopyran ring via epoxidation or electrophilic substitution .

Q. How to troubleshoot low yields in Sonogashira couplings involving this compound?

Ensure rigorous deoxygenation of solvents (toluene/DMF) and use CuI as a co-catalyst. The thiopyran’s electron-rich sulfur may interfere with Pd coordination; test alternative ligands like P(o-tol)3_3 .

Theoretical Framework Integration

Q. How can computational chemistry guide the design of derivatives for targeted reactivity?

Use DFT (B3LYP/6-31G*) to calculate bond dissociation energies (B-B, B-S) and predict regioselectivity in cross-couplings. Compare with experimental results to refine models .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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